Ethionic acid

Description

Ethionic acid (CAS 107-36-8), also known as isthis compound or 2-hydroxyethanesulfonic acid, is an organosulfur compound with the molecular formula C₂H₆O₄S . Its structure consists of a sulfonic acid group (-SO₃H) and a hydroxyl group (-OH) attached to an ethane backbone, making it a bifunctional molecule. This compound is highly water-soluble due to its polar functional groups and exhibits strong acidity typical of sulfonic acids (pKa ~1.5) .

Propriétés

Numéro CAS |

461-42-7 |

|---|---|

Formule moléculaire |

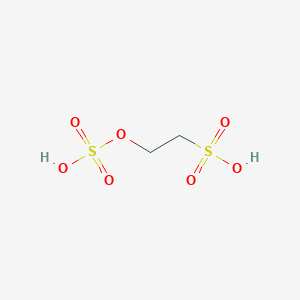

C2H6O7S2 |

Poids moléculaire |

206.2 g/mol |

Nom IUPAC |

2-sulfooxyethanesulfonic acid |

InChI |

InChI=1S/C2H6O7S2/c3-10(4,5)2-1-9-11(6,7)8/h1-2H2,(H,3,4,5)(H,6,7,8) |

Clé InChI |

KHEVPDFAQFJIGK-UHFFFAOYSA-N |

SMILES canonique |

C(CS(=O)(=O)O)OS(=O)(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide éthionique peut être synthétisé par la réaction de l'oxyde d'éthylène avec le trioxyde de soufre. La réaction est généralement effectuée dans un environnement contrôlé pour garantir la formation correcte du composé. La réaction peut être représentée comme suit :

C2H4O+SO3→C2H6O6S2

Méthodes de production industrielle : En milieu industriel, l'acide éthionique est produit par la réaction continue de l'oxyde d'éthylène avec le trioxyde de soufre dans un réacteur. Les conditions de réaction, telles que la température et la pression, sont soigneusement surveillées pour optimiser le rendement et la pureté. Le produit résultant est ensuite purifié par cristallisation ou distillation.

Types de réactions :

Oxydation : L'acide éthionique peut subir des réactions d'oxydation pour former des acides sulfoniques.

Réduction : Il peut être réduit pour former de l'éthane-1,2-diol et du dioxyde de soufre.

Substitution : L'acide éthionique peut participer à des réactions de substitution où les groupes acides sulfoniques sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions communs :

Agents oxydants : Permanganate de potassium (KMnO4), peroxyde d'hydrogène (H2O2).

Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium aluminium (LiAlH4).

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits formés :

Oxydation : Acides sulfoniques.

Réduction : Éthane-1,2-diol, dioxyde de soufre.

Substitution : Divers dérivés d'acide éthionique substitués.

4. Applications de la recherche scientifique

L'acide éthionique a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur de la synthèse d'autres composés contenant du soufre.

Biologie : Étudié pour son rôle potentiel dans les voies biochimiques et comme composé modèle pour la compréhension du métabolisme du soufre.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris son utilisation comme agent antimicrobien.

Industrie : Utilisé dans la production de détergents, de tensioactifs et d'autres produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme d'action de l'acide éthionique implique sa capacité à donner des groupes acides sulfoniques à d'autres molécules. Cette propriété en fait un réactif précieux en synthèse chimique. Dans les systèmes biologiques, l'acide éthionique peut interagir avec les enzymes et d'autres protéines, affectant potentiellement leur fonction et leur activité. Les cibles moléculaires et les voies exactes impliquées dans son action sont encore à l'étude.

Applications De Recherche Scientifique

Chemical Synthesis

1. Precursor for Sulfur-Containing Compounds

Ethionic acid serves as a precursor in the synthesis of various sulfur-containing compounds. It can be used to produce thioesters and thiol compounds, which are important in organic synthesis and industrial applications.

2. Reactivity in Organic Chemistry

this compound can participate in various chemical reactions such as nucleophilic substitutions and condensation reactions. Its thiol group enhances its reactivity, making it a valuable reagent in organic chemistry laboratories.

Industrial Applications

1. Production of Polymers

this compound is involved in the production of certain polymers, particularly those that require sulfur functionalities. Its incorporation into polymer chains can modify the physical properties of the resulting materials, enhancing their durability and resistance to degradation.

2. Use in Textile Industry

In textile processing, this compound is utilized as a dyeing agent and a mordant. Its ability to form complexes with metal ions allows for improved dye uptake on fabrics.

Biological Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it potentially useful in developing antiseptics or preservatives. Its efficacy against a range of bacteria and fungi suggests applications in pharmaceuticals and food preservation.

2. Role in Biochemical Research

this compound can be employed in biochemical research as a tool for studying metabolic pathways involving sulfur compounds. Its ability to influence cellular processes makes it a candidate for further exploration in metabolic engineering.

Case Studies

Case Study 1: this compound as an Antimicrobial Agent

A study investigated the antimicrobial effects of this compound on various bacterial strains. Results demonstrated significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use as a natural preservative in food products.

Case Study 2: Synthesis of Thioesters

In a laboratory experiment, this compound was used to synthesize thioesters through reaction with alcohols under acidic conditions. The reaction yielded high purity products that were characterized using NMR spectroscopy, showcasing the utility of this compound in organic synthesis.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Precursor for thioesters | Enhances reactivity |

| Industrial Manufacturing | Polymer production | Improves durability |

| Textile Industry | Dyeing agent | Better color retention |

| Biological Research | Antimicrobial agent | Natural preservative potential |

Mécanisme D'action

The mechanism of action of ethionic acid involves its ability to donate sulfonic acid groups to other molecules. This property makes it a valuable reagent in chemical synthesis. In biological systems, this compound can interact with enzymes and other proteins, potentially affecting their function and activity. The exact molecular targets and pathways involved in its action are still under investigation.

Comparaison Avec Des Composés Similaires

Ethionic Acid vs. Etidronic Acid

| Parameter | This compound | Etidronic Acid |

|---|---|---|

| Molecular Formula | C₂H₆O₄S | C₂H₈O₇P₂ |

| Functional Groups | Sulfonic acid (-SO₃H), hydroxyl (-OH) | Diphosphonic acid (-PO₃H₂), hydroxyl (-OH) |

| CAS Number | 107-36-8 | 2809-21-4 |

| Key Applications | Detergents, pharmaceuticals | Water treatment, metal chelation |

| Acidity | Strong sulfonic acid (pKa ~1.5) | Moderate phosphonic acid (pKa ~2.0–7.0) |

Structural Insights :

- This compound’s sulfonic group provides superior acidity and solubility compared to etidronic acid’s phosphonic groups, which prioritize metal-binding capabilities .

- Etidronic acid’s dual phosphonic groups make it effective in preventing scale formation in industrial water systems, whereas this compound’s sulfonic group enhances surfactant performance .

This compound vs. Ethionine

| Parameter | This compound | Ethionine |

|---|---|---|

| Molecular Formula | C₂H₆O₄S | C₆H₁₃NO₂S |

| Functional Groups | Sulfonic acid, hydroxyl | Thioether (-S-), amino (-NH₂), carboxyl (-COOH) |

| CAS Number | 107-36-8 | 13073-35-3 |

| Key Applications | Industrial surfactants | Biochemical research (methionine analog) |

| Biological Role | Limited direct biological activity | Inhibits protein synthesis in studies |

Functional Contrast :

- Ethionine, an amino acid analog, disrupts cellular metabolism by replacing methionine in proteins, a mechanism unrelated to this compound’s industrial applications .

- This compound’s sulfonic group imparts chemical stability, while ethionine’s thioether group enables reactivity in biological systems .

Research Findings and Key Insights

- Solubility and Acidity: this compound’s hydroxyl group enhances water solubility compared to non-hydroxylated sulfonic acids like ethanesulfonic acid. Its acidity is comparable to other sulfonic acids but stronger than phosphonic acids like etidronic acid .

- Industrial Utility : this compound’s dual functional groups make it versatile in detergent formulations, outperforming simpler sulfonic acids in emulsification .

- Biological Impact : Unlike ethionine, this compound lacks significant biological activity, highlighting the critical role of functional group arrangement in determining compound behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.